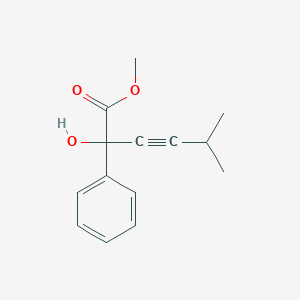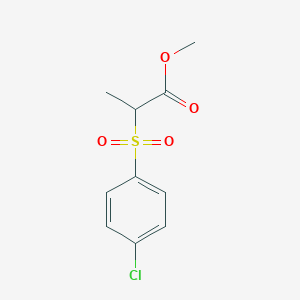
Methyl 2-(4-chlorobenzene-1-sulfonyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-chlorobenzene-1-sulfonyl)propanoate is an organic compound that belongs to the class of sulfonyl compounds It features a methyl ester group attached to a propanoate backbone, with a 4-chlorobenzene sulfonyl group as a substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chlorobenzene-1-sulfonyl)propanoate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with methyl 2-bromopropanoate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the sulfonyl chloride group is replaced by the ester group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
化学反応の分析
Types of Reactions
Methyl 2-(4-chlorobenzene-1-sulfonyl)propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The ester group can be replaced by other nucleophiles.
Reduction: The sulfonyl group can be reduced to a sulfide.
Oxidation: The compound can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Nucleophilic Substitution: Products vary depending on the nucleophile used.
Reduction: The major product is the corresponding sulfide.
Oxidation: The major product is the corresponding sulfonic acid.
科学的研究の応用
Methyl 2-(4-chlorobenzene-1-sulfonyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-(4-chlorobenzene-1-sulfonyl)propanoate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of certain enzymes or the modification of protein functions, contributing to its biological activity.
類似化合物との比較
Similar Compounds
- Methyl 2-(4-bromobenzene-1-sulfonyl)propanoate
- Methyl 2-(4-fluorobenzene-1-sulfonyl)propanoate
- Methyl 2-(4-methylbenzene-1-sulfonyl)propanoate
Uniqueness
Methyl 2-(4-chlorobenzene-1-sulfonyl)propanoate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine substituent can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions compared to its analogs with different substituents.
特性
CAS番号 |
94143-07-4 |
|---|---|
分子式 |
C10H11ClO4S |
分子量 |
262.71 g/mol |
IUPAC名 |
methyl 2-(4-chlorophenyl)sulfonylpropanoate |
InChI |
InChI=1S/C10H11ClO4S/c1-7(10(12)15-2)16(13,14)9-5-3-8(11)4-6-9/h3-7H,1-2H3 |
InChIキー |
ZKPUWVPRBJMSFY-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)OC)S(=O)(=O)C1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(E)-(Dimethylamino)methylidene]methanethioamide](/img/structure/B14368174.png)
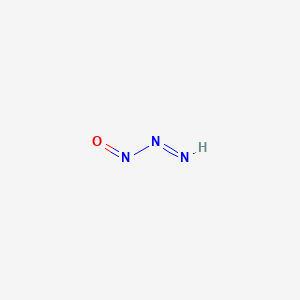
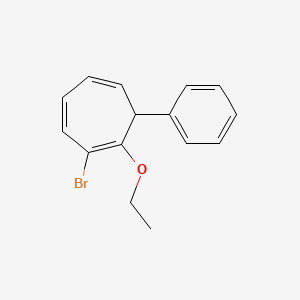
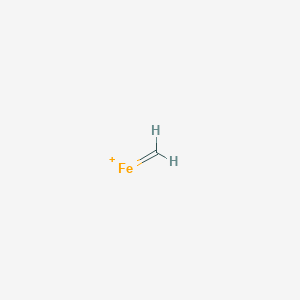
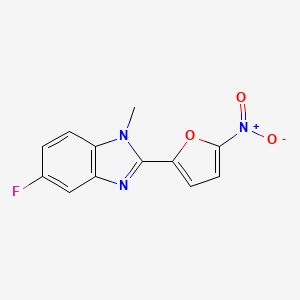
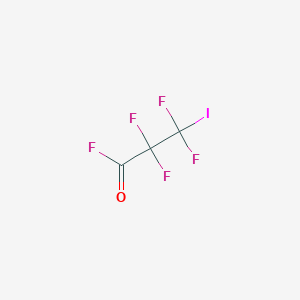
![N-[4-[(Z)-[(4-Methyl-6-oxo-3H-pyrimidin-2-YL)hydrazinylidene]methyl]phenyl]acetamide](/img/structure/B14368213.png)
![1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclohexan-1-ol](/img/structure/B14368225.png)

![(3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione](/img/structure/B14368233.png)
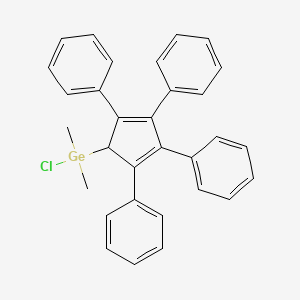
![2-(2-Fluorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14368247.png)
